molecular formula C9H10ClN3O B14046941 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride

Cat. No.: B14046941
M. Wt: 211.65 g/mol
InChI Key: ZVGWLJVLRLUARN-UHFFFAOYSA-N
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Description

5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride (CAS: 1187931-09-4) is a heterocyclic organic compound with the molecular formula C₉H₁₀ClN₃O and a molecular weight of 211.649 g/mol . It features a 1,3,4-oxadiazole core substituted with a phenyl group at the 5-position and a methylamine moiety at the 2-position, which is protonated as a hydrochloride salt. Its structural features, such as the electron-deficient oxadiazole ring and aromatic phenyl group, contribute to its interactions with biological targets, including enzymes and receptors .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClN3O

Molecular Weight

211.65 g/mol

IUPAC Name

N-methyl-5-phenyl-1,3,4-oxadiazol-2-amine;hydrochloride

InChI

InChI=1S/C9H9N3O.ClH/c1-10-9-12-11-8(13-9)7-5-3-2-4-6-7;/h2-6H,1H3,(H,10,12);1H

InChI Key

ZVGWLJVLRLUARN-UHFFFAOYSA-N

Canonical SMILES

CNC1=NN=C(O1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthesis of Benzohydrazide Intermediate

  • Starting Material: Benzoic acid or substituted benzoic acid derivatives (e.g., 4-chlorobenzoic acid)
  • Key Reagents:
    • N-hydroxybenzotriazole (HOBT)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
    • Hydrazine hydrate
  • Procedure:
    Benzoic acid derivatives are first activated by reaction with HOBT and EDC in acetonitrile to form reactive esters. These esters are then reacted in situ with hydrazine hydrate at low temperature (0–5 °C) to yield benzohydrazide intermediates.
  • Characterization:
    FT-IR spectroscopy shows characteristic −NH stretching bands at 3260–3135 cm⁻¹ and −NH₂ stretching at 3426–3340 cm⁻¹. ^1H NMR confirms the presence of −NH protons around 9–10 ppm and −NH₂ protons at 4–5 ppm.

Cyclization to 5-Phenyl-1,3,4-oxadiazole-2-thiol

  • Reagents: Carbon disulfide (CS₂), potassium hydroxide (KOH), dimethylformamide (DMF)
  • Procedure:
    The benzohydrazide intermediate is treated with CS₂ under basic conditions (KOH in DMF) to form a thiol-substituted oxadiazole intermediate. The reaction is conducted under reflux or controlled temperature conditions.
  • Characterization:
    FT-IR reveals the C=S stretching band at 1270–1220 cm⁻¹. ^1H NMR shows the −SH proton at 11–12 ppm, confirming the thiol functionality.

Alternative Synthetic Routes

Another approach involves:

Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Ester formation Benzoic acid + HOBT + EDC in ACN Room temp 80–90 Activation of benzoic acid
Hydrazide formation Ester + Hydrazine hydrate 0–5 °C to RT 75–85 Confirmed by FT-IR and ^1H NMR
Cyclization to oxadiazole-thiol Hydrazide + CS₂ + KOH in DMF Reflux or RT 70–80 C=S stretch in IR, −SH proton in NMR
Mannich reaction (methylamine introduction) Oxadiazole-thiol + HCHO + methylamine in EtOH Hot ethanolic reflux 65–75 Formation of methylamine derivative
Hydrochloride salt formation Treatment with HCl RT Quantitative Improves stability and isolation

Analytical and Spectroscopic Confirmation

  • FT-IR Spectroscopy:
    • Benzohydrazide: −NH and −NH₂ stretching bands
    • Oxadiazole-thiol: C=S stretching at 1270–1220 cm⁻¹, −SH proton
    • Final product: C=S and methylene −CH₂ bands
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR: Characteristic signals for −NH, −NH₂, −SH, aromatic protons, and methylene protons (around 3.5–4.5 ppm for −CH₂-NH₂)
  • Mass Spectrometry (MS):
    • Molecular ion peaks consistent with molecular weight of 175.19 g/mol for C₉H₉N₃O
  • Elemental Analysis:
    • Confirms purity and correct stoichiometry of synthesized compounds.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in this compound participates in nucleophilic substitution and condensation reactions. Key findings include:

Reaction TypeConditionsProduct StructureYield (%)Reference
N-Alkylation K₂CO₃, DMF, 1-bromododecane, 80°CN-dodecyl-5-phenyl-1,3,4-oxadiazol-2-amine92
Schiff Base Formation Ethanol, aromatic aldehydes, RTImine derivatives75–88
  • Alkylation reactions typically use polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance nucleophilicity .

  • Acylation with benzoyl chloride under mild conditions produces stable amide derivatives, confirmed by FT-IR (C=O stretch at 1,650 cm⁻¹) .

Mannich Reaction and Cyclization

The compound acts as a precursor in multicomponent reactions:

ReactantsConditionsProductBiological ActivityReference
Formaldehyde, piperazineEthanol, reflux, 12hPiperazine-linked 1,3,4-oxadiazolesAChE inhibition (IC₅₀: 2.1 μM)
Carbon disulfide, KOHDMF, 0–5°C → RTThiol tautomers (C=S at 1,270 cm⁻¹)BACE-1 inhibition
  • Mannich reactions with formaldehyde and BP (benzylpiperidine) generate neuroprotective analogs like SD-4 and SD-6 , validated via ¹³C NMR (δ 70–60 ppm for methylene carbons) .

  • Cyclization with CS₂ under basic conditions forms thiol intermediates critical for enzyme inhibition .

Salt Formation and Acid-Base Reactions

The hydrochloride salt exhibits pH-dependent behavior:

MediumBehaviorApplicationReference
AcidicProtonation of amine (pKa ~8.5)Enhanced water solubility
BasicDeprotonation → free amineCross-coupling reactions
  • In physiological conditions (pH 7.4), partial deprotonation enables interactions with enzyme active sites (e.g., hAChE) .

  • Salt metathesis with NaHCO₃ yields the free base for further functionalization .

Biological Interactions

The compound’s reactivity underpins its pharmacological effects:

TargetInteraction TypeKey ResiduesIC₅₀/EC₅₀Reference
hAChE π–π stacking, H-bondsTrp286, Tyr341, His4472.9 μM (SD-4)
hBACE-1 Salt bridges, hydrophobic contactsAsp32, Asp228, Tyr7112.8 μM
Notum Covalent inhibitionCatalytic serine2.1 μM
  • Molecular docking reveals the oxadiazole ring engages in π–π stacking with AChE’s PAS region, while the protonated amine forms ionic bonds with Asp32 in BACE-1 .

  • In SH-SY5Y cells, derivatives show dose-dependent neuroprotection (82% viability at 20 μM) .

Photochemical and Thermal Stability

  • Thermal Stability : Decomposition above 250°C (TGA data), retaining structure below 200°C .

  • Photoreactivity : UV exposure (λ = 254 nm) induces ring-opening via C–N bond cleavage, forming nitrile intermediates .

This compound’s multifunctional reactivity positions it as a versatile scaffold for developing enzyme inhibitors, neuroprotectants, and materials science applications. Experimental data emphasize the critical role of reaction conditions in modulating selectivity and bioactivity.

Scientific Research Applications

While the search results do not specifically focus on the applications of "5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride", they do provide information on the applications of "5-Phenyl-[1,3,4]oxadiazol-2-yl)methylamine" . "5-methyl-1,3,4-oxadiazol-2-yl compounds" , and other oxadiazole derivatives .

Note: It is important to note that some search results refer to similar but distinct compounds. "this compound" is the hydrochloride salt of "5-Phenyl-[1,3,4]oxadiazol-2-yl)methylamine" .

Research on Oxadiazoles

Other research and patent documents describe the use of oxadiazole derivatives in various applications:

  • Alzheimer's Disease and Tauopathies: Novel 5-methyl-1,3,4-oxadiazol-2-yl compounds are used in pharmaceutical compositions and methods for treating physiological disorders such as Alzheimer's disease and other tau-mediated neurodegenerative diseases . The oligomerization of the microtubule-associated protein tau into filamentous structures is a defining pathological feature of Alzheimer's disease and other tauopathies .
  • Notum Carboxylesterase Inhibitors: 5-Phenyl-1,3,4-oxadiazol-2(3H)-ones are potent inhibitors of Notum carboxylesterase activity, useful for exploring the role of Notum-mediated regulation of Wnt signaling . The Wnt signaling system plays an essential role in development and adult mammalian biology, and its dysregulation is implicated in diseases like cancer and osteoporosis .
  • Alkaline Phosphatase Inhibitors: Substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides were synthesized as alkaline phosphatase inhibitors . These compounds exhibited good to excellent alkaline phosphatase inhibitory activity .
  • Mpro Inhibitors: A series of Mpro inhibitors containing 3-phenyl-1,2,4-oxadiazole have been reported . Structure-activity relationship (SAR) studies led to the discovery of the most potent compounds .

Mechanism of Action

The mechanism of action of 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Phenyl-[1,3,4]oxadiazol-2-YL-methylamine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Key Applications/Bioactivity Reference
This compound C₉H₁₀ClN₃O 211.65 1,3,4-oxadiazole, phenyl, methylamine-HCl Antimicrobial research, structural studies
C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride C₁₀H₁₂ClN₃O 225.68 p-Tolyl substituent (methyl-phenyl) Enhanced lipophilicity, solubility studies
Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride C₁₀H₁₂ClN₃O 225.68 Methyl group on amine, extended alkyl chain Pharmacokinetic optimization
4-Phenyl-9-(5-phenyl-[1,3,4]oxadiazol-2-yl)-1,6-dithia-4,9-diaza-spiro-[4.4]-nonane-3,8-dione C₁₉H₁₅N₃O₃S₂ 397.47 Spirocyclic core, dual sulfur atoms Broad-spectrum antimicrobial activity
5-Phenyl-[1,3,4]thiadiazol-2-ylamine derivatives Varies (e.g., C₈H₆N₄S) ~194–250 Sulfur replaces oxygen in the heterocycle Antitubercular, antiepileptic applications
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride C₁₃H₁₈ClN₃O₃ 299.76 1,2,4-oxadiazole isomer, methoxyphenoxy substituent Unspecified (structural novelty)

Key Observations:

Heterocycle Substitution: The 1,3,4-oxadiazole core in the target compound is critical for electronic properties, enabling hydrogen bonding and π-π interactions. Replacing oxygen with sulfur (e.g., 1,3,4-thiadiazole derivatives) increases lipophilicity and alters bioactivity, as seen in antitubercular agents .

Methylamine vs. Secondary Amines (): Methyl substitution on the amine may reduce metabolic degradation, extending half-life .

Biological Activity :

  • Antimicrobial Activity : The target compound and its spirocyclic derivatives () show broad-spectrum activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with inhibition zones comparable to ciprofloxacin .
  • Antitubercular Activity : Thiadiazole analogs () demonstrate efficacy against Mycobacterium tuberculosis, highlighting the role of sulfur in targeting bacterial enzymes .

Synthetic Accessibility :

  • The target compound is synthesized via condensation and cyclization reactions, similar to methods for 1,3,4-thiadiazole derivatives (). Structural complexity (e.g., spirocyclic derivatives) requires multi-step protocols, impacting scalability .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound p-Tolyl Analog Thiadiazole Analog Spirocyclic Derivative
Molecular Weight 211.65 225.68 237.73 397.47
LogP (Predicted) 1.8–2.2 2.5–3.0 3.1–3.5 4.0–4.5
Water Solubility (mg/mL) ~10–20 ~5–10 ~1–5 <1

Table 2: Antimicrobial Activity (Zone of Inhibition, mm)

Organism Target Compound Spirocyclic Derivative Ciprofloxacin (Control)
Staphylococcus aureus 18–22 20–24 25–28
Escherichia coli 12–15 14–16 20–22
Candida albicans 14–17 16–18 18–20 (Fluconazole)

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 5-phenyl-[1,3,4]oxadiazol-2-yl-methylamine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of hydrazide intermediates using phosphoryl chloride (POCl₃) at elevated temperatures (e.g., 120°C). For example, analogous oxadiazoles were synthesized by reacting substituted benzoic acid hydrazides with POCl₃, followed by aminolysis with primary or secondary amines (e.g., benzylamine or cyclohexylamine) in diethyl ether . Optimization includes adjusting reaction time (4–6 hours), solvent polarity, and amine stoichiometry to improve yields (46–65% reported in similar syntheses) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • IR spectroscopy : To identify functional groups like NH (3200–3400 cm⁻¹), C=N (1600–1650 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR to resolve methylene (CH₂) protons (~δ 4.0–4.5 ppm) and aromatic protons. For example, ¹H NMR of analogous compounds showed distinct signals for methoxy groups (δ 3.8 ppm) and NH₂⁺ in hydrochloride salts .
  • Mass spectrometry : Fragmentation patterns (e.g., loss of HCl or phenyl groups) validate molecular weight and substituent positions .

Q. What safety precautions are necessary during handling and storage?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Work in a fume hood to avoid inhalation of hydrochloride salts .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture. Hydrochloride salts are hygroscopic and may degrade under humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NH₂⁺ shifts in ¹H NMR)?

  • Methodological Answer : Discrepancies may arise from protonation states or solvent effects. For example, NH₂⁺ in hydrochloride salts shows broadened or split peaks in DMSO-d₆ due to hydrogen bonding. Confirm by comparing spectra in deuterated water (D₂O), where exchangeable protons disappear . Cross-validate with IR (NH stretch) and elemental analysis .

Q. What strategies improve yield in aminolysis steps during oxadiazole functionalization?

  • Methodological Answer :

  • Amine selection : Bulky amines (e.g., cyclohexylamine) may reduce steric hindrance, improving nucleophilic attack on the oxadiazole ring .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reactivity compared to diethyl ether, but may require lower temperatures to avoid side reactions .
  • Catalysis : Acidic or basic catalysts (e.g., K₂CO₃) can deprotonate amines, accelerating the reaction .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent variation : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to modulate electron density and binding affinity. For example, 4-methoxyphenyl derivatives showed improved antioxidant activity in related oxadiazoles .
  • Linker modification : Replace methylamine with thiomethyl or pyrrolidinoethyl groups to alter lipophilicity and target interactions .
  • Biological assays : Test derivatives against cancer cell lines (e.g., MTT assay) or oxidative stress models (e.g., DPPH radical scavenging) to correlate structural changes with activity .

Q. What are the challenges in interpreting mass spectrometry fragmentation patterns for oxadiazole derivatives?

  • Methodological Answer :

  • Fragmentation pathways : Dominant cleavage occurs at the oxadiazole ring (C-O or C-N bonds). For example, loss of HCl (36/38 m/z) or phenyl radicals (77 m/z) is common .
  • Isotopic interference : Chlorine (³⁵Cl/³⁷Cl) in hydrochloride salts creates split peaks, requiring high-resolution MS (HRMS) for accurate assignment .

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